d-ピペリトン

概要

説明

d-Piperitone: is a natural monoterpene ketone that is a component of some essential oils. It is known for its peppermint-like aroma and has been isolated from the oils of plants from the genera Cymbopogon, Andropogon, and Mentha . The compound is a colorless liquid with a distinct peppermint odor .

科学的研究の応用

Chemistry: d-Piperitone is used as the principal raw material for the production of synthetic menthol and thymol . It also forms adducts with benzaldehyde and hydroxylamine, which were historically useful for compound identification by the melting points of the derivatives .

Biology and Medicine: d-Piperitone has been studied for its potential antifeedant properties, which depend on the insect species and the structure of the compounds . It is also used in the synthesis of various biologically active compounds.

Industry: In the industrial sector, d-Piperitone is used in the production of flavors and fragrances due to its peppermint-like aroma .

作用機序

- Lipoxygenase Inhibition : d-Piperitone has been shown to inhibit lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes and other lipid mediators. By blocking this enzyme, it can modulate inflammation and oxidative stress .

Mode of Action:

The mode of action of d-Piperitone involves several mechanisms:

Antioxidant Activity: d-Piperitone exhibits antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. This contributes to its cytoprotective effects .

Anti-Inflammatory Effects: By inhibiting lipoxygenase and reducing the production of pro-inflammatory mediators, d-Piperitone helps mitigate inflammation .

Bioavailability Enhancement: d-Piperitone acts as a bio-enhancer, improving the absorption and bioavailability of co-administered drugs. It achieves this by influencing drug transporters and metabolic enzymes .

Biochemical Pathways:

The affected pathways include:

- Arachidonic Acid Pathway : d-Piperitone’s inhibition of lipoxygenase impacts the arachidonic acid cascade, leading to reduced inflammation and oxidative stress .

Result of Action:

The molecular and cellular effects of d-Piperitone include:

準備方法

Synthetic Routes and Reaction Conditions: d-Piperitone can be synthesized from isopropyl acetoacetate and 3-buten-2-one . The reaction involves the formation of a cyclohexenone ring structure, which is characteristic of piperitone.

Industrial Production Methods: The primary source of d-Piperitone is from Eucalyptus dives, produced mainly in South Africa . The industrial production involves the extraction of essential oils from Eucalyptus dives, followed by purification processes to isolate d-Piperitone.

化学反応の分析

Types of Reactions:

Reduction: d-Piperitone can be reduced to menthol using hydrogen and a nickel catalyst.

Oxidation: It can be oxidized to thymol with iron (III) chloride and acetic acid.

Photodimerization: Under light exposure, d-Piperitone undergoes photodimerization, forming a polycyclic compound with a cyclobutane ring.

Common Reagents and Conditions:

Reduction: Hydrogen and nickel catalyst.

Oxidation: Iron (III) chloride and acetic acid.

Photodimerization: Light exposure.

Major Products:

Reduction: Menthol.

Oxidation: Thymol.

Photodimerization: Polycyclic compound with a cyclobutane ring.

類似化合物との比較

L-Piperitone: The L-form of piperitone, which has been isolated from Sitka spruce.

Menthol: A reduction product of d-Piperitone, widely used in flavors and fragrances.

Thymol: An oxidation product of d-Piperitone, used in various medicinal and industrial applications.

Uniqueness: d-Piperitone is unique due to its distinct peppermint-like aroma and its presence in essential oils from specific plant genera. Its ability to undergo various chemical reactions, such as reduction to menthol and oxidation to thymol, makes it a versatile compound in both scientific research and industrial applications .

生物活性

d-Piperitone, a monoterpenoid compound found in various essential oils, particularly from the Mentha and Piper genera, has garnered attention for its diverse biological activities. This article explores the chemical properties, biological effects, and potential applications of d-piperitone, supported by data tables and relevant case studies.

Chemical Composition

d-Piperitone (CHO) is a cyclic monoterpene ketone characterized by its minty aroma. It is primarily obtained from essential oils of plants like peppermint (Mentha piperita) and certain species of Piper. The compound typically comprises about 10% of the essential oil in mature plants, alongside other components like limonene and piperitone oxide .

1. Antioxidant Properties

d-Piperitone exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of compounds to scavenge free radicals. Research shows that d-piperitone has an IC value comparable to standard antioxidants like Trolox, indicating its potential as a natural antioxidant .

| Compound | IC (mg/mL) |

|---|---|

| d-Piperitone | 7.3 |

| Trolox | 0.03 |

| Limonene | 614 |

2. Antimicrobial Activity

d-Piperitone demonstrates notable antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a natural preservative or therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 78 |

| Escherichia coli | 39 |

In field studies, d-piperitone was tested as a repellent against pests affecting avocado crops, showing a reduction in pest captures comparable to established repellents like verbenone .

3. Anti-inflammatory Effects

Research indicates that d-piperitone possesses anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, suggesting its application in developing anti-inflammatory drugs .

Field Evaluation of d-Piperitone as a Pest Repellent

A series of field tests conducted in avocado groves demonstrated that traps baited with d-piperitone reduced pest captures by 50-70%, similar to results achieved with verbenone over a 12-week period . This study highlights the practical applications of d-piperitone in agriculture.

Antimicrobial Synergy Studies

A study assessed the combined effects of d-piperitone with antibiotics against clinical strains of E. coli and S. aureus. The results indicated synergistic effects when combined with specific antibiotics, suggesting that d-piperitone could enhance the efficacy of existing antimicrobial therapies .

特性

IUPAC Name |

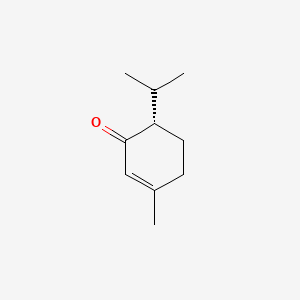

3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052604 | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, clear, light yellowish to yellow liquid | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-81-6 | |

| Record name | (±)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERITONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-3-methylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of d-Piperitone in the context of essential oil research?

A1: d-Piperitone is a significant component found in the essential oils of various plant species, including several species of Eucalyptus [, ] and Mentha [, ]. Its presence and concentration contribute to the distinct aroma and potential biological activities of these oils, making it a compound of interest for researchers exploring the chemotaxonomy, antioxidant properties, and potential applications of essential oils.

Q2: How does the chemical composition of essential oils relate to the classification of Eucalyptus species?

A2: Research suggests that the chemical composition of essential oils, particularly the presence and abundance of specific compounds like d-Piperitone, can provide insights into the relationship between different Eucalyptus species []. While some correlation exists between the chemotypic classification based on essential oil profiles and phylogenetic classification, divergences are also observed, highlighting the complexity of evolutionary relationships within this genus.

Q3: What are the potential antioxidant properties associated with d-Piperitone and other essential oil components?

A3: While d-Piperitone itself was not directly tested due to commercial availability issues, research suggests that compounds like germacrene D, piperitone oxide, and piperitenone oxide, found alongside d-Piperitone in certain Mentha species, exhibit strong antioxidant activities []. This suggests a potential synergistic effect of various essential oil components, including d-Piperitone, in contributing to the overall antioxidant capacity of these oils.

Q4: Can you explain the concept of chemotypes and their relevance to essential oil research?

A4: Chemotypes refer to chemically distinct subgroups within a plant species, characterized by variations in the composition of their essential oils [, ]. These variations can arise due to genetic factors, environmental influences, or a combination of both. Understanding chemotypes is crucial for essential oil research as it helps explain differences in aroma, biological activity, and potential applications of oils extracted from the same plant species but belonging to different chemotypes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。